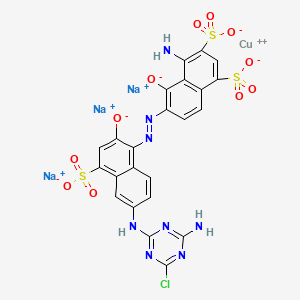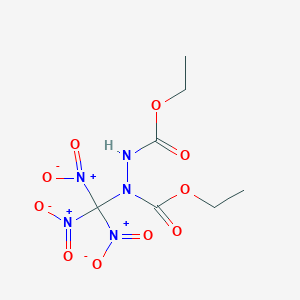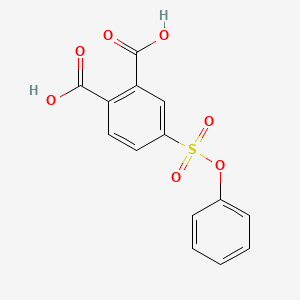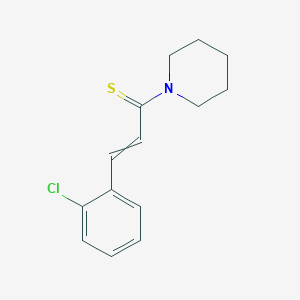
Phosphoramidisocyanatidic chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoramidisocyanatidic chloride is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of phosphorus, nitrogen, and chlorine atoms within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphoramidisocyanatidic chloride can be synthesized through several methods. One common approach involves the reaction of phosphoramidic acid with thionyl chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to prevent decomposition of the product. Another method involves the use of phosphorus trichloride and an appropriate amine, followed by chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Phosphoramidisocyanatidic chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atom.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoramidic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with amines to form phosphoramidates.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are often used to maintain the reactivity of the compound.
Catalysts: Lewis acids like aluminum chloride can be employed to facilitate certain reactions.
Major Products Formed
Phosphoramidates: Formed through condensation reactions with amines.
Phosphoramidic Acid: Resulting from hydrolysis.
Aplicaciones Científicas De Investigación
Phosphoramidisocyanatidic chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.
Biology: It can be employed in the modification of biomolecules, such as the phosphorylation of proteins.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which phosphoramidisocyanatidic chloride exerts its effects involves the interaction of its reactive phosphorus center with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The specific pathways involved depend on the nature of the target molecule and the reaction conditions.
Comparación Con Compuestos Similares
Phosphoramidisocyanatidic chloride can be compared with other organophosphorus compounds such as:
Phosphoramidic Acid: Similar in structure but lacks the chlorine atom, leading to different reactivity.
Phosphoramidates: These compounds are often derived from this compound and share similar properties.
Phosphoramidites: Used in oligonucleotide synthesis, they differ in their reactivity and applications.
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications.
Propiedades
Número CAS |
58188-56-0 |
|---|---|
Fórmula molecular |
CH2ClN2O2P |
Peso molecular |
140.46 g/mol |
Nombre IUPAC |
[amino(chloro)phosphoryl]imino-oxomethane |
InChI |
InChI=1S/CH2ClN2O2P/c2-7(3,6)4-1-5/h(H2,3,6) |
Clave InChI |
CFTYSEJATCKFHA-UHFFFAOYSA-N |
SMILES canónico |
C(=NP(=O)(N)Cl)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Carbonic acid, 4-[(ethoxycarbonyl)amino]phenyl ethyl ester](/img/structure/B14625232.png)
![1-Chloro-4-[(3-chloro-3-ethyl-2-nitrosopentyl)oxy]benzene](/img/structure/B14625238.png)

![2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one](/img/structure/B14625252.png)


![2-Pentanone, 4-methyl-4-[(3-methylphenyl)thio]-](/img/structure/B14625263.png)

![Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane](/img/structure/B14625269.png)
![Propanamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14625280.png)

![3-[(E)-tert-Butyldiazenyl]heptan-3-ol](/img/structure/B14625291.png)
